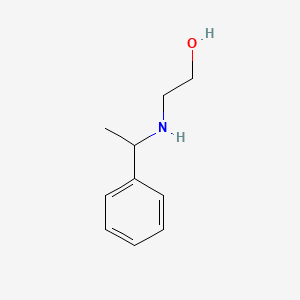

2-(1-Phenyl-ethylamino)-ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIWMXAAPLZOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927941 | |

| Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-41-5, 6623-43-4 | |

| Record name | Ethanol, ((alpha-methylbenzyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6623-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Phenyl-ethylamino)-ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-(1-Phenyl-ethylamino)-ethanol, a valuable building block in the development of various pharmaceutical agents. This document moves beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying chemical principles, empowering researchers to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

Introduction: The Significance of this compound

This compound, also known as N-(1-phenylethyl)ethanolamine, is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a phenethylamine backbone with a hydroxyl group, is prevalent in numerous pharmaceuticals, including certain bronchodilators, decongestants, and appetite suppressants. The chirality of the 1-phenylethyl group adds a layer of complexity and importance, as the biological activity of the final compounds is often stereospecific. A robust and well-understood synthetic route to this intermediate is therefore of paramount importance for the efficient and scalable production of these therapeutic agents.

Strategic Approaches to Synthesis

Two primary synthetic strategies have emerged as the most viable for the preparation of this compound: N-alkylation of 1-phenylethanamine and reductive amination of a carbonyl compound . The choice between these routes often depends on the availability of starting materials, desired scale, and specific stereochemical requirements.

Method 1: N-Alkylation of 1-Phenylethanamine with a 2-Hydroxyethyl Synthon

This classical and straightforward approach involves the formation of the carbon-nitrogen bond through the reaction of 1-phenylethanamine with a reagent that introduces the 2-hydroxyethyl group. The most common electrophiles for this purpose are 2-haloethanols (e.g., 2-chloroethanol or 2-bromoethanol) or ethylene oxide.

Causality Behind Experimental Choices

The selection of the 2-hydroxyethyl synthon is a critical decision. 2-Chloroethanol is often favored due to its lower cost and ready availability. However, its reactivity is lower than that of 2-bromoethanol, which may necessitate more forcing reaction conditions. Ethylene oxide, a highly reactive electrophile, offers the advantage of a direct and atom-economical reaction, but its gaseous nature and toxicity require specialized handling procedures.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct formed when using a 2-haloethanol. The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions, such as the formation of di-alkylation products. A non-nucleophilic base, such as a tertiary amine or an inorganic carbonate, is preferred. The solvent should be polar enough to dissolve the reactants but should not compete in the reaction.

Reaction Mechanism: N-Alkylation with 2-Chloroethanol

The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of 1-phenylethanamine, acting as a nucleophile, attacks the electrophilic carbon atom of 2-chloroethanol, displacing the chloride leaving group. The base then deprotonates the resulting ammonium salt to yield the final product.

Caption: SN2 mechanism for N-alkylation.

Experimental Protocol: Synthesis via N-Alkylation of 1-Phenylethanamine with 2-Chloroethanol

This protocol is a self-validating system, with each step designed to ensure the successful progression to the next.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-phenylethanamine (1.0 eq), an excess of a suitable base such as potassium carbonate (2.0 eq), and a polar aprotic solvent like acetonitrile.

-

Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.2 eq) to the stirred suspension. The slight excess of the alkylating agent helps to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil. The boiling point of this compound is reported to be 139-140°C at 9 mmHg.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 1-Phenylethanamine | |

| Reagent | 2-Chloroethanol | |

| Base | Potassium Carbonate | |

| Solvent | Acetonitrile | |

| Reaction Temperature | Reflux | |

| Typical Yield | 60-75% | Estimated based on similar reactions |

| Boiling Point | 139-140°C / 9 mmHg | [1] |

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines. In the context of this compound synthesis, this would involve the reaction of a carbonyl compound with an amine, followed by reduction of the in situ formed imine or enamine. Two main variations are plausible:

-

Route A: Reductive amination of phenylacetaldehyde with ethanolamine.

-

Route B: Reductive amination of an appropriate ketone with 1-phenylethanamine.

Causality Behind Experimental Choices

The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the C=N double bond of the imine intermediate in the presence of the starting carbonyl group. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose. Sodium triacetoxyborohydride (STAB) is another mild and selective reducing agent that is often effective.

The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates both imine formation and the subsequent reduction. The pH of the reaction medium is also an important parameter; slightly acidic conditions can catalyze imine formation, but strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

Reaction Mechanism: Reductive Amination of Phenylacetaldehyde with Ethanolamine

The reaction proceeds in two main stages. First, the nucleophilic ethanolamine attacks the carbonyl carbon of phenylacetaldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. In the second stage, a hydride from the reducing agent attacks the electrophilic carbon of the imine, and subsequent protonation yields the final secondary amine.

Caption: General workflow for reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

-

Imine Formation: In a suitable reaction vessel, dissolve phenylacetaldehyde (1.0 eq) and ethanolamine (1.1 eq) in methanol. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation. Stir the mixture at room temperature for a period to allow for the formation of the imine.

-

Reduction: Cool the reaction mixture in an ice bath and slowly add the reducing agent, such as sodium borohydride (1.5 eq), in portions. The temperature should be maintained below 25°C during the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete, as indicated by TLC.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Phenylacetaldehyde | |

| Reagent | Ethanolamine | |

| Reducing Agent | Sodium Borohydride | |

| Solvent | Methanol | |

| Reaction Temperature | 0°C to Room Temperature | |

| Typical Yield | 50-70% | Estimated based on similar reactions |

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be rigorously purified and characterized to ensure its suitability for downstream applications.

-

Purification: Vacuum distillation is the most common method for purifying this compound on a laboratory scale. For higher purity, column chromatography on silica gel may be employed.

-

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (O-H, N-H, aromatic C-H).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Conclusion and Future Perspectives

The synthesis of this compound can be reliably achieved through either N-alkylation or reductive amination. The N-alkylation route is often simpler to perform, while reductive amination offers greater flexibility in the choice of starting materials. Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems, such as those employing borrowing hydrogen methodologies for the N-alkylation with ethanol itself, thereby avoiding the use of haloethanols or ethylene oxide. Furthermore, the development of stereoselective synthetic routes to access specific enantiomers of the target molecule remains a key area of interest for the pharmaceutical industry. This guide provides a solid foundation for researchers to build upon in their pursuit of novel and improved synthetic methodologies.

References

An In-Depth Technical Guide to 2-((1-Phenylethyl)amino)ethan-1-ol: Structure, Properties, and Synthesis

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((1-phenylethyl)amino)ethan-1-ol, a chiral amino alcohol with potential applications in chemical synthesis and drug development. This document elucidates the compound's precise chemical structure, differentiating it from common isomers, and presents its known chemical and physical properties. A detailed, plausible synthetic protocol is provided, grounded in established chemical principles. The guide also discusses the expected spectroscopic characteristics that are crucial for its identification and characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and materials science.

Introduction and Structural Elucidation

2-((1-Phenylethyl)amino)ethan-1-ol is a chiral secondary amino alcohol. Its structure features an ethanol backbone with a (1-phenylethyl)amino group attached at the second carbon position. The presence of two stereocenters—one at the benzylic carbon of the phenylethyl group and another if the starting ethanolamine is chiral—means the compound can exist as several stereoisomers.

It is critical to distinguish 2-((1-phenylethyl)amino)ethan-1-ol from its more common structural isomer, 2-amino-1-phenylethanol (also known as phenylethanolamine). In the latter, the phenyl and hydroxyl groups are attached to the same carbon, while the amino group is on the terminal carbon. This structural difference leads to significantly different chemical and biological properties.

-

2-((1-Phenylethyl)amino)ethan-1-ol: The phenyl group is on the ethyl substituent of the nitrogen atom.

-

2-Amino-1-phenylethanol: The phenyl group is on the carbon atom bonded to the hydroxyl group.[1]

This guide will focus exclusively on the structure derived from the systematic name: 2-((1-Phenylethyl)amino)ethan-1-ol.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| Systematic Name | 2-((1-Phenylethyl)amino)ethan-1-ol | IUPAC Nomenclature |

| Synonyms | N-(2-Hydroxyethyl)-1-phenylethylamine | - |

| CAS Number | 80548-31-8 ((R)-enantiomer) 66849-29-4 ((S)-enantiomer) | [2][3] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| InChI Key | GXIWMXAAPLZOBY-SECBINFHSA-N ((R)-enantiomer) | - |

| SMILES | C--INVALID-LINK--C1=CC=CC=C1 ((R)-enantiomer) | - |

Physicochemical and Safety Data

Table 2: Physicochemical Properties of (R)-2-((1-Phenylethyl)amino)ethan-1-ol

| Property | Value | Source(s) |

| Physical State | Liquid | Fisher Scientific SDS |

| Appearance | Colorless | Fisher Scientific SDS |

| Boiling Point | 160 °C at 17 mmHg (for isomer 2-amino-1-phenylethanol) | [1] |

| Melting Point | 56-58 °C (for isomer 2-amino-1-phenylethanol) | [1] |

| Refractive Index | 1.5320 to 1.5350 | - |

| Specific Rotation | +44.0° (c=1, C₂H₅OH at 22°C) | - |

Note: Boiling and melting point data for the direct compound are not available; data for the common isomer 2-amino-1-phenylethanol is provided for context and should be used with caution.

Safety and Handling

According to available safety data sheets, (R)-(+)-N-(2-Hydroxyethyl)-alpha-phenylethylamine is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Synthesis and Reaction Mechanisms

The synthesis of 2-((1-phenylethyl)amino)ethan-1-ol can be approached through several standard organic chemistry transformations. The most direct and logical pathway is the N-alkylation of 1-phenylethylamine with a 2-haloethanol or by the ring-opening of an epoxide. A plausible and commonly employed method is the reaction of 1-phenylethylamine with ethylene oxide.

Proposed Synthesis Workflow: Ring-Opening of Ethylene Oxide

This method involves the nucleophilic attack of the primary amine (1-phenylethylamine) on the electrophilic carbon of the ethylene oxide ring. The reaction is typically carried out in a protic solvent like methanol or ethanol and can be performed at or slightly above room temperature. The reaction is a classic example of epoxide ring-opening under neutral or slightly basic conditions, which proceeds via an SN2 mechanism.

Caption: Synthesis workflow for 2-((1-phenylethyl)amino)ethan-1-ol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven procedure for the N-alkylation of a primary amine with ethylene oxide. It should be adapted and optimized for the specific reactants.

-

Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen inlet.

-

Reactant Charging: The flask is charged with (R)-1-phenylethylamine (1.0 eq) and methanol (200 mL). The solution is stirred and cooled to 0-5 °C in an ice bath.

-

Ethylene Oxide Addition: A solution of ethylene oxide (1.1 eq) in cold methanol (50 mL) is added dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C. Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent unwanted side reactions, such as the formation of poly(ethylene glycol) derivatives from the reaction of the product with additional ethylene oxide.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Solvent Removal: Once the reaction is complete, the methanol is removed under reduced pressure using a rotary evaporator.

-

Workup: The resulting crude oil is dissolved in diethyl ether (150 mL) and washed with brine (2 x 50 mL) to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate. Self-Validation: The brine wash serves to remove residual methanol and any water-soluble byproducts, and the subsequent drying step ensures the removal of all water before final purification, which is crucial for obtaining an analytically pure sample.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated to yield the crude product. The final product is purified by vacuum distillation to afford 2-((1R)-1-phenylethyl)amino)ethan-1-ol as a colorless liquid.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-((1-phenylethyl)amino)ethan-1-ol are not widely published, its key spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm, integrating to 5H, corresponding to the phenyl group.

-

Benzylic Proton (-CH-Ph): A quartet around 3.8-4.0 ppm, coupled to the adjacent methyl protons.

-

Methylene Protons (-CH₂-OH): A triplet around 3.6-3.8 ppm.

-

Methylene Protons (-N-CH₂-): A triplet around 2.7-2.9 ppm.

-

Methyl Protons (-CH₃): A doublet around 1.3-1.5 ppm, coupled to the benzylic proton.

-

Hydroxyl and Amine Protons (-OH, -NH): Two broad singlets, which are exchangeable with D₂O. Their chemical shifts can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 8 unique signals (4 aromatic, 4 aliphatic):

-

Aromatic Carbons: Signals between 125-145 ppm.

-

Hydroxylated Carbon (-CH₂-OH): A signal around 60-65 ppm.

-

Benzylic Carbon (-CH-Ph): A signal around 55-60 ppm.

-

Nitrogen-bound Carbon (-N-CH₂-): A signal around 50-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

O-H Stretch: A broad and strong absorption in the region of 3300-3400 cm⁻¹, characteristic of an alcohol.

-

N-H Stretch: A moderate absorption around 3300 cm⁻¹ (may be obscured by the O-H stretch).

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry

Upon electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z = 165. Key fragmentation patterns would likely include:

-

Alpha-cleavage: Loss of a methyl group to give a fragment at m/z = 150.

-

Benzylic cleavage: Formation of the stable 1-phenylethylaminium ion at m/z = 120.

-

Loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z = 134.

References

CAS number and molecular weight of 2-(1-Phenyl-ethylamino)-ethanol

An In-depth Technical Guide to 2-(1-Phenyl-ethylamino)-ethanol

Abstract: This technical guide provides a comprehensive overview of this compound, a substituted phenylethanolamine of interest to researchers and professionals in drug development and organic synthesis. This document delineates its fundamental physicochemical properties, including its unique Chemical Abstracts Service (CAS) number and molecular weight. Furthermore, it explores established synthetic methodologies, robust analytical characterization techniques, and its potential applications within the pharmaceutical and chemical industries. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. This guide is intended to serve as a critical resource, grounded in scientific literature, for professionals requiring in-depth technical knowledge of this compound.

Compound Identification and Physicochemical Properties

This compound is a chiral amino alcohol. Its structure, featuring a phenyl group, an ethylamino moiety, and a hydroxyl group, makes it a valuable building block in organic synthesis. The precise identification and understanding of its physicochemical properties are paramount for its effective application.

Quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Chemical Name | This compound | Sinfoo Biotech |

| CAS Number | 1331-41-5 | Sinfoo Biotech |

| Molecular Formula | C10H15NO | Sinfoo Biotech |

| Molecular Weight | 165.23 g/mol | Sinfoo Biotech |

It is crucial to distinguish this compound from its isomers and related compounds, such as 2-(phenylamino)ethanol (CAS 122-98-5) and 2-(ethylphenylamino)ethanol (CAS 92-50-2), as their properties and applications can differ significantly.

Synthesis and Manufacturing

The synthesis of substituted amino alcohols like this compound is a cornerstone of medicinal chemistry. A common and effective method involves the ring-opening of an epoxide with a suitable amine. This approach is highly regioselective and provides a direct route to the target molecule.

Synthetic Pathway: Epoxide Ring-Opening

A prevalent method for synthesizing related 1-phenyl-2-aminoethanol derivatives involves the reaction of a styrene oxide with an amine. This reaction serves as a reliable template for the synthesis of the target compound.

A representative procedure for a related compound, 2-amino-1-phenylethanol, involves the reaction of 2-phenyloxirane (styrene oxide) with an amine source in a suitable solvent like tetrahydrofuran (THF). The reaction is typically allowed to proceed for several hours to ensure complete conversion. The crude product is then purified using techniques such as column chromatography to yield the pure amino alcohol.

Navigating the Spectroscopic Maze: A Guide to the Characterization of 2-(1-Phenyl-ethylamino)-ethanol and Related Amino Alcohols

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of 2-(1-phenyl-ethylamino)-ethanol. As a molecule of interest to researchers in drug development and organic synthesis, a thorough understanding of its spectral signature is paramount for identity confirmation, purity assessment, and quality control.

While publicly accessible, verified spectra for this compound (CAS 67911-57-5) are notably scarce, this guide will establish a robust analytical framework. We will delve into the foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To illustrate these principles, we will analyze the spectra of closely related structural isomers and analogs, providing a predictive and interpretive blueprint for the target molecule. This comparative approach equips the researcher with the necessary expertise to confidently identify the unique spectral features of this compound.

Section 1: Molecular Structure and Expected Spectroscopic Features

The structure of this compound contains several key functional groups and proton/carbon environments that will give rise to characteristic spectroscopic signals.

-

Chiral Center: The presence of a stereocenter at the benzylic carbon (the carbon bearing the phenyl group and attached to the nitrogen) suggests that NMR spectra may exhibit complexity if diastereomers are present.

-

Aromatic Ring: The monosubstituted benzene ring will produce distinct signals in both ¹H and ¹³C NMR, as well as characteristic absorption bands in the IR spectrum.

-

Amino Alcohol Moiety: The secondary amine (N-H), the hydroxyl group (O-H), and the various aliphatic C-H bonds will each generate unique and identifiable signals across the different spectroscopic methods.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the molecular skeleton and connectivity.

Methodologies for NMR Sample Preparation and Acquisition

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data. The choice of solvent and instrument parameters directly impacts the spectral resolution and information content.

Experimental Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar compounds. For compounds with exchangeable protons (like -OH and -NH), Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) can be used, with the latter often preferred for its ability to slow down proton exchange and allow for the observation of -OH and -NH signals.

-

Sample Concentration: Weigh approximately 5-10 mg of the purified analyte directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

-

Standard Addition (Optional but Recommended): Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[1]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks. Standard ¹H and ¹³C spectra are then acquired.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum of this compound

Based on the structure, we can predict the key signals for this compound:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic C-H | Protons on the monosubstituted benzene ring. |

| ~ 3.7 - 3.9 | Quartet | 1H | Ph-CH-N | Methine proton, coupled to the adjacent methyl group. |

| ~ 3.5 - 3.7 | Triplet | 2H | N-CH₂-CH₂-OH | Methylene protons adjacent to the hydroxyl group. |

| ~ 2.6 - 2.8 | Triplet | 2H | N-CH₂-CH₂-OH | Methylene protons adjacent to the nitrogen. |

| Broad Signal | Singlet | 2H | -NH and -OH | Exchangeable protons; signal may be broad or absent if D₂O is used. |

| ~ 1.3 - 1.5 | Doublet | 3H | CH-CH₃ | Methyl protons, coupled to the adjacent methine proton. |

Predicted ¹³C NMR Spectrum of this compound

The carbon spectrum provides complementary information, confirming the carbon skeleton.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 140 - 145 | Aromatic C (quaternary) | The carbon atom of the phenyl ring attached to the ethylamino group. |

| ~ 125 - 129 | Aromatic CH | Carbon atoms of the phenyl ring. |

| ~ 60 - 65 | Ph-CH-N | Benzylic methine carbon attached to nitrogen. |

| ~ 58 - 62 | N-CH₂-CH₂-OH | Carbon adjacent to the hydroxyl group. |

| ~ 50 - 55 | N-CH₂-CH₂-OH | Carbon adjacent to the nitrogen. |

| ~ 20 - 25 | CH-CH₃ | Methyl carbon. |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions. A helpful comparison can be made to the known ¹³C NMR spectrum of ethanol, which shows two distinct signals for the methyl carbon (~18 ppm) and the methylene carbon bonded to the hydroxyl group (~58 ppm).[1][2]

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Methodology for IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

Modern IR spectroscopy often utilizes an ATR accessory, which simplifies sample handling, especially for liquids and solids.

Experimental Protocol: ATR-IR Analysis

-

Background Scan: With a clean ATR crystal, a background spectrum is collected. This measures the ambient atmosphere (H₂O, CO₂) and is automatically subtracted from the sample spectrum.

-

Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

-

Pressure Application: For solid samples, a pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Data Collection: The IR spectrum is then recorded. The instrument measures the absorption of IR radiation by the sample.

-

Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.

Key IR Absorptions for this compound

The IR spectrum of this molecule would be expected to show several characteristic bands. The most distinct feature for alcohols is a broad absorption band typically centered around 3400-3230 cm⁻¹ due to O-H stretching vibrations, broadened by hydrogen bonding.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3200 - 3500 | O-H stretch | Alcohol | Strong, Broad |

| 3300 - 3500 | N-H stretch | Secondary Amine | Moderate (may be obscured by O-H) |

| 3000 - 3100 | C-H stretch (sp²) | Aromatic Ring | Moderate |

| 2850 - 3000 | C-H stretch (sp³) | Aliphatic C-H | Moderate to Strong |

| 1600, 1450-1500 | C=C stretch | Aromatic Ring | Moderate |

| 1050 - 1250 | C-O stretch | Alcohol | Strong |

| 690-710, 730-770 | C-H bend (out-of-plane) | Monosubstituted Aromatic | Strong |

For comparison, the NIST Chemistry WebBook provides the gas-phase IR spectrum for the related compound 2-[(phenylmethyl)amino]-ethanol (CAS 104-63-2), which can serve as a useful reference for the expected band positions.[3]

Section 4: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insight into the molecule's structure and stability.

Methodology for Mass Spectrum Acquisition (Electron Ionization)

Electron Ionization (EI) is a common technique that imparts high energy to the analyte, leading to extensive fragmentation.

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: A dilute solution of the sample is injected into the instrument, often via a Gas Chromatograph (GC-MS) for separation and purification or via a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which plots relative abundance against the m/z ratio.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Expected Fragmentation Pattern

The molecular weight of this compound is 165.23 g/mol . The mass spectrum should show a molecular ion peak (M⁺•) at m/z = 165.

Key fragmentation pathways would likely include:

-

Alpha-cleavage: This is a dominant fragmentation for amines and alcohols.

-

Cleavage adjacent to the nitrogen could yield a stable benzylic cation at m/z = 105 (C₈H₉⁺) by loss of the CH₃ group, or a fragment at m/z = 150 by loss of the methyl group.

-

Cleavage adjacent to the hydroxyl group would lead to a fragment at m/z = 30 (CH₂=OH⁺).

-

-

Loss of Water: A peak at M-18 (m/z = 147) could be observed due to the loss of a water molecule.

-

Benzylic Cleavage: The most prominent peak is often the tropylium ion at m/z = 91 , formed by rearrangement and loss of the aminoethanol side chain.

The mass spectrum for the related compound 2-(phenylamino)-ethanol (CAS 122-98-5), available on the NIST WebBook, shows a prominent base peak that can be used for comparative analysis.[4][5]

Section 5: Conclusion and Integrated Spectroscopic Analysis

A definitive structural elucidation of this compound requires a holistic analysis of all spectroscopic data.

-

MS confirms the molecular weight (m/z = 165).

-

IR confirms the presence of key functional groups (-OH, -NH, aromatic ring).

-

¹³C NMR confirms the number of unique carbon environments (expecting 8 distinct signals).

-

¹H NMR provides the most detailed map, confirming the proton count, connectivity, and stereochemical environment through chemical shifts, integration, and coupling patterns.

By following the methodologies outlined in this guide and using the provided spectral predictions as a framework, researchers and drug development professionals can confidently acquire and interpret the necessary data to verify the structure and purity of this compound and related compounds, ensuring the integrity and quality of their scientific endeavors.

References

- 1. N-METHYLACETANILIDE(579-10-2) 1H NMR [m.chemicalbook.com]

- 2. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Ethanol, 2-[(phenylmethyl)amino]- [webbook.nist.gov]

- 4. Ethanol, 2-(phenylamino)- [webbook.nist.gov]

- 5. Ethanol, 2-(phenylamino)- [webbook.nist.gov]

Physical properties of 2-(alpha-Methylbenzylamino)ethanol

An In-Depth Technical Guide to the Physical Properties of 2-(α-Methylbenzylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(α-Methylbenzylamino)ethanol, a chiral amino alcohol, represents a significant building block in the landscape of synthetic organic chemistry and pharmaceutical development. Its structure, incorporating a secondary amine, a primary alcohol, and a chiral center at the benzylic position, makes it a versatile intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). The presence of both a hydrogen-bond donor (-OH, -NH) and acceptor (N, O) group, combined with its aromatic moiety, imparts a unique combination of physical properties that are critical for its application, purification, and handling.

This guide provides a comprehensive overview of the core physical properties of 2-(α-Methylbenzylamino)ethanol. As a senior application scientist, the focus extends beyond mere data presentation to include the underlying scientific principles and field-proven experimental methodologies. This document is designed to be a self-validating resource, grounded in authoritative data, to empower researchers in their laboratory and development endeavors.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. 2-(α-Methylbenzylamino)ethanol is known by several synonyms, and it is crucial to recognize these to navigate the scientific literature and supplier catalogs effectively.

-

Systematic Name: 2-[(1-Phenylethyl)amino]ethan-1-ol

-

Common Synonyms: α-[2-(Methylamino)ethyl]benzyl alcohol, 3-(Methylamino)-1-phenylpropan-1-ol, 3-Hydroxy-N-methyl-3-phenylpropylamine[1]

-

CAS Registry Number: 42142-52-9[1]

-

Molecular Weight: 165.23 g/mol

The structural features of the molecule are visualized below.

Caption: Chemical structure of 2-(α-Methylbenzylamino)ethanol.

Core Physical Properties

The physical properties of a compound dictate its behavior in various environments and are paramount for designing purification protocols, formulation strategies, and ensuring safe handling. The key physical data for 2-(α-Methylbenzylamino)ethanol are summarized below.

| Property | Value | Source(s) |

| Physical State | Solid, Crystal - Powder (at 20°C) | [1] |

| Appearance | White to slightly pale yellow | [1] |

| Melting Point | 59-66 °C | [1][2] |

| Boiling Point | 170 °C at 31 mmHg (approx. 4.1 kPa) | [1][2] |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in DMSO; Slightly soluble in Methanol | [1][2] |

| Vapor Pressure | 0.037 Pa at 25 °C | [2] |

| Flash Point | 114.8 °C | [2] |

Spectroscopic Profile: An Expert Analysis

While specific spectra are proprietary to the analyzing entity, an experienced scientist can predict the characteristic spectroscopic features based on the molecule's functional groups. This predictive analysis is invaluable for structure confirmation and purity assessment.

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum will provide a unique fingerprint of the molecule.

-

Aromatic Protons (C₆H₅-): A complex multiplet would be expected in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

-

Benzylic Proton (-CH(Ph)-): This single proton, being adjacent to the phenyl ring and the nitrogen, would likely appear as a quartet (split by the methyl group) or a more complex multiplet due to splitting by the N-H proton, around δ 3.5-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet is expected, typically between δ 2.0-4.0 ppm. Its chemical shift is highly dependent on concentration and solvent.

-

Methylene Protons (-CH₂-CH₂-): The two methylene groups would appear as complex multiplets in the δ 2.5-3.8 ppm region. The group adjacent to the oxygen (-CH₂OH) would be further downfield than the group adjacent to the nitrogen (-NHCH₂-).

-

Amine Proton (-NH-): This proton will likely appear as a broad singlet between δ 1.5-3.0 ppm.

-

Methyl Protons (-CH₃): A doublet would be expected around δ 1.3-1.5 ppm, split by the single benzylic proton.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present.

-

O-H Stretch (Alcohol): A strong, broad absorption band will be present in the region of 3300-3400 cm⁻¹.[4][5] The broadness is a direct result of intermolecular hydrogen bonding.

-

N-H Stretch (Secondary Amine): A moderate, sharp peak is expected around 3300-3350 cm⁻¹. This peak may be overlapped by the broad O-H band.

-

C-H Stretch (Aromatic): Absorption bands will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong bands will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

-

C=C Stretch (Aromatic): Overtone and combination bands characteristic of the benzene ring will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Primary Alcohol): A strong absorption band is expected around 1050 cm⁻¹.[5]

Experimental Protocols for Physical Property Determination

Trustworthy data is derived from robust experimental design. The following protocols are provided as a guide for the in-house verification of the key physical properties of 2-(α-Methylbenzylamino)ethanol.

Protocol 1: Melting Point Determination via Capillary Method

Causality: The melting point is a definitive property of a pure crystalline solid. A sharp, well-defined melting point range (typically <1°C) is indicative of high purity. Impurities depress and broaden the melting point range. This protocol uses a standard Mel-Temp apparatus for accurate determination.[6][7]

Methodology:

-

Sample Preparation: Ensure the 2-(α-Methylbenzylamino)ethanol sample is completely dry. Grind a small amount into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the apparatus to heat rapidly to about 15-20°C below the expected melting point (e.g., heat quickly to 40°C).

-

Observation: Reduce the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying lens.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Caption: Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination at Reduced Pressure

Causality: Many organic compounds, especially those with high molecular weights or sensitive functional groups, decompose at their atmospheric boiling points. Determining the boiling point under vacuum (reduced pressure) allows the substance to boil at a much lower, non-destructive temperature.[6] This is critical for 2-(α-Methylbenzylamino)ethanol, as its reported boiling point is at 31 mmHg.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus suitable for vacuum. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed.

-

Vacuum Connection: Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.

-

Sample Addition: Place approximately 5-10 mL of the sample and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Pressure Reduction: Slowly and carefully reduce the pressure inside the apparatus to the desired level (e.g., 31 mmHg).

-

Heating: Begin heating the flask gently using a heating mantle.

-

Observation: Observe the liquid for boiling and watch for the condensation ring of the vapor rising up the distillation head.

-

Data Recording: The boiling point is the stable temperature recorded on the thermometer when the vapor is bathing the thermometer bulb and the first drops of distillate are collected in the receiving flask. Record both the temperature and the precise pressure from the manometer.

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Protocol 3: Qualitative Solubility Assessment

Causality: The solubility of a compound is governed by the principle of "like dissolves like."[7] The polarity, hydrogen bonding capability, and molecular size of the solute and solvent determine the extent of dissolution. A systematic assessment across a range of solvents provides critical data for reaction setup, extraction, and recrystallization.[8][9]

Methodology:

-

Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Addition: To each test tube, add approximately 20 mg of 2-(α-Methylbenzylamino)ethanol.

-

Initial Observation: Observe if the solid dissolves immediately at room temperature.

-

Agitation: If not immediately soluble, cap and vortex the test tube for 30 seconds. Observe again.

-

Classification:

-

Soluble: The entire solid dissolves completely.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Data Recording: Record the solubility classification for each solvent in a table.

Safe Handling and Storage

Professional laboratory practice demands strict adherence to safety protocols.

-

Hazards: The compound is classified as harmful if swallowed (H302).[1]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, gloves, and a lab coat when handling the material.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: The compound is noted to be air-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, store in a cool, dark place, preferably at temperatures below 15°C.[1]

Conclusion

2-(α-Methylbenzylamino)ethanol is a compound with a well-defined set of physical properties that are essential to its effective use in research and development. Its solid state at room temperature, moderate melting point, and susceptibility to distillation only under reduced pressure are key considerations for purification and handling. Its solubility profile and spectroscopic characteristics provide the necessary parameters for its application in synthesis and for its rigorous quality control. This guide has synthesized available data and established methodologies to provide a reliable and practical resource for the scientific community.

References

- 1. alpha-[2-(Methylamino)ethyl]benzyl Alcohol | 42142-52-9 | TCI EUROPE N.V. [tcichemicals.com]

- 2. chembk.com [chembk.com]

- 3. 2-(α-Methybenzylamino)ethanol [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. amherst.edu [amherst.edu]

Chiral properties of N-(alpha-methylbenzyl)monoethanolamine

An In-depth Technical Guide to the Chiral Properties and Applications of N-(alpha-methylbenzyl)monoethanolamine

Abstract

N-(alpha-methylbenzyl)monoethanolamine and its parent amine, α-methylbenzylamine, are pivotal chiral building blocks in modern synthetic chemistry. Their stereogenic center makes them indispensable tools for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and analytical characterization of these molecules. It delves into the mechanistic principles behind their application as chiral resolving agents and auxiliaries, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The document is structured to explain the causality behind experimental choices, ensuring a deep understanding of the principles governing their stereochemical applications.

The Imperative of Chirality in Drug Development

In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. While they share identical physical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.

This principle underscores the critical need for enantiomerically pure pharmaceuticals. The synthesis and analysis of single-enantiomer drugs rely heavily on chiral reagents that can control the stereochemical outcome of a reaction. N-(alpha-methylbenzyl)monoethanolamine, derived from the versatile chiral precursor α-methylbenzylamine, serves as a cornerstone reagent in this field.

Synthesis and Generation of Enantiopurity

The preparation of enantiomerically pure N-(alpha-methylbenzyl)monoethanolamine typically begins with its precursor, α-methylbenzylamine. The standard industrial approach involves synthesizing the racemic amine and then separating the enantiomers through a process known as chiral resolution.

Synthesis of N-(alpha-methylbenzyl)monoethanolamine

N-monoalkylated ethanolamines can be synthesized through several routes. A common method involves the reaction of the primary amine, in this case, (R)- or (S)-α-methylbenzylamine, with ethylene oxide. This reaction opens the epoxide ring to form the corresponding N-substituted monoethanolamine. Alternatively, reductive amination provides another viable pathway.

Chiral Resolution: The Foundation of Enantiopurity

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[1] The most common and industrially scalable method relies on the formation of diastereomeric salts.[2]

Causality of Resolution: Enantiomers have identical physical properties, making them inseparable by standard techniques like crystallization. However, by reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed.[3] These diastereomers have different spatial arrangements and, crucially, different physical properties, including solubility.[3] This difference in solubility allows one diastereomer to be selectively crystallized and separated by filtration.

A classic and effective resolving agent for racemic α-methylbenzylamine is the naturally occurring L-(+)-tartaric acid.[4][5] The S-amine forms a less soluble salt with the tartaric acid in methanol, allowing for its isolation.[3]

Experimental Protocol: Resolution of (±)-α-Methylbenzylamine

-

Dissolution: Add 6.25 g of L-(+)-tartaric acid to 90 mL of methanol in a 250 mL Erlenmeyer flask. Heat the mixture gently in a water bath until the acid is fully dissolved.[4]

-

Salt Formation: Slowly add 5.0 g of racemic α-methylbenzylamine to the heated solution. The reaction is exothermic and may foam.[4]

-

Crystallization: Seal the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the diastereomeric salt. Optimal crystal formation is achieved by allowing the solution to stand undisturbed for at least 24 hours.[4]

-

Isolation: Collect the crystals of the (-)-amine-(+)-tartrate salt by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Free Amine: Dissolve the isolated salt in water and add a strong base (e.g., 50% NaOH solution) to deprotonate the amine, liberating the free (S)-(-)-α-methylbenzylamine.

-

Extraction and Purification: Extract the free amine with an organic solvent like diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, remove the solvent via rotary evaporation, and purify the resulting amine by vacuum distillation.[4]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

The Critical Role of Solvent: The choice of solvent can significantly impact the efficiency of resolution. The dielectric constant (ε) of the solvent influences the solubility of the diastereomeric salts, and by tuning the solvent system (e.g., using different alcohols or alcohol-water mixtures), the enantiomeric excess of the product can be optimized.[6][7]

Analytical Methodologies for Chiral Discrimination

Verifying the enantiomeric purity of the resolved amine is a critical step. Several analytical techniques are employed for this purpose, each providing a self-validating system when used in conjunction.

Polarimetry

Principle: Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the molecule. Enantiomers rotate light by equal amounts but in opposite directions. A polarimeter measures this angle of rotation (α).

Protocol and Calculation:

-

Prepare a solution of the sample at a known concentration (c, in g/mL).

-

Measure the observed rotation (α) using a polarimeter with a fixed path length (l, in dm).

-

Calculate the specific rotation [α] using the formula: [α] = α / (c * l)

-

The optical purity, or enantiomeric excess (% ee), can be determined by comparing the measured specific rotation to the known value for the pure enantiomer.[3] For example, the literature value for pure S-α-methylbenzylamine in methanol is -38°.[3]

Table 1: Specific Rotation Data

| Compound | Solvent | Specific Rotation [α]D20 |

| (S)-(-)-α-methylbenzylamine | Methanol | -40.3° (experimental example)[4] |

| (S)-(-)-α-methylbenzylamine | Methanol | -38° (literature value)[3] |

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is the most widely used and accurate method for determining enantiomeric purity.[8][9] It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation and quantification.

Protocol: Analysis of α-Methylbenzylamine Enantiomers

-

Derivatization (Optional but common): To improve resolution and detection, the amine is often derivatized, for example, by acetylation to form the corresponding amide.[6]

-

Column Selection: A polysaccharide-based column, such as a CHIRALCEL AD-H, is often effective for this separation.[6]

-

Mobile Phase Preparation: A typical mobile phase is a mixture of hexane and an alcohol like 2-propanol (e.g., 90:10 v/v).[6] Additives such as trifluoroacetic acid and triethylamine can be used to improve peak shape for amines.[10]

-

Analysis: Inject the sample onto the HPLC system. The enantiomers will elute as separate peaks.

-

Quantification: The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Caption: General workflow for determining enantiomeric excess using chiral HPLC.

NMR Spectroscopy for Chiral Discrimination

Principle: In a standard NMR experiment, enantiomers are indistinguishable. However, in the presence of a chiral solvating agent (CSA) or after reaction with a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomeric species.[11][12] These diastereomers have distinct chemical environments, resulting in separate signals in the NMR spectrum, allowing for their quantification.[13][14]

Causality of Discrimination: The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the analyte enantiomers. The different geometries of these complexes cause some protons in the analyte to experience different magnetic environments, leading to a splitting of their NMR signals.

Applications in Asymmetric Synthesis and Drug Development

Enantiomerically pure α-methylbenzylamine and its derivatives, like N-(alpha-methylbenzyl)monoethanolamine, are valuable tools in asymmetric synthesis.[15] Their primary roles are as chiral auxiliaries and chiral resolving agents.

Role as a Chiral Auxiliary

A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[16][17] After the reaction, the auxiliary is cleaved and can often be recovered for reuse.

Mechanism of Action:

-

Attachment: The chiral auxiliary is covalently bonded to the starting material. For instance, pseudoephedrine, another chiral amino alcohol, is often used to form amides with carboxylic acids.[16]

-

Stereoselective Reaction: The steric bulk of the auxiliary blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This results in the formation of a new stereocenter with a specific configuration.

-

Cleavage: The auxiliary is chemically removed to reveal the enantiomerically enriched product.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. pharmtech.com [pharmtech.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. stereoelectronics.org [stereoelectronics.org]

- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. search.library.albany.edu [search.library.albany.edu]

- 13. Molecular Recognition and Chiral Discrimination from NMR and Multi‐Scale Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 17. Chiral Auxiliaries [sigmaaldrich.com]

The Dawn of Adrenergic Pharmacology: A Technical Guide to the Discovery and Evolution of Phenylethanolamine Derivatives

For decades, the intricate signaling of the sympathetic nervous system remained a mystery. The discovery of phenylethanolamine derivatives, a class of compounds that mimic the body's "fight-or-flight" response, unlocked this complex system and revolutionized medicine. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and pharmacological evolution of these pivotal molecules.

The Genesis of a New Era: Isolation and Synthesis of the First Adrenergic Agonists

The late 19th and early 20th centuries marked a turning point in our understanding of chemical neurotransmission. The journey into the world of phenylethanolamine derivatives began with the isolation and identification of the first hormone, epinephrine.

In 1901, Jōkichi Takamine successfully isolated and purified a substance from the adrenal glands, which he named "adrenalin" (epinephrine).[1] This hormonal substance was found to be the active principle responsible for the physiological effects observed upon stimulation of the sympathetic nervous system. Shortly after its isolation, the chemical structure of epinephrine was elucidated, revealing its phenylethanolamine core.

The therapeutic potential of epinephrine was quickly recognized, particularly its vasoconstrictor and bronchodilator properties. However, its widespread use was limited by its short duration of action and side effects stemming from its non-selective action on the body. This spurred the quest for synthetic routes to produce epinephrine and its analogs, aiming for greater stability, selectivity, and therapeutic efficacy.

Experimental Protocol: A Glimpse into Early Epinephrine Synthesis

The early synthesis of epinephrine was a multi-step process that laid the groundwork for the synthesis of other phenylethanolamine derivatives. A common historical approach involved the following key steps:

Step 1: Friedel-Crafts Acylation of Catechol

The synthesis typically commenced with the Friedel-Crafts acylation of a protected catechol derivative with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a chloroacetophenone intermediate.[2][3][4][5]

-

Reactants: Catechol (or a protected derivative), Chloroacetyl chloride, Aluminum chloride (catalyst)

-

Solvent: Carbon disulfide or nitrobenzene

-

Procedure:

-

The catechol and Lewis acid are suspended in the solvent and cooled.

-

Chloroacetyl chloride is added dropwise to the cooled mixture.

-

The reaction is stirred until the formation of the α-chloro-3',4'-dihydroxyacetophenone is complete.

-

The reaction is quenched with ice and hydrochloric acid.

-

The product is isolated through extraction and purification.

-

Step 2: Amination of the α-Chloro Ketone

The resulting α-chloro ketone is then subjected to amination with an appropriate amine, such as methylamine for the synthesis of adrenalone (a precursor to epinephrine).

-

Reactants: α-chloro-3',4'-dihydroxyacetophenone, Methylamine

-

Solvent: Ethanol or a similar polar solvent

-

Procedure:

-

The α-chloro ketone is dissolved in the solvent.

-

An excess of methylamine is added to the solution.

-

The reaction mixture is stirred, often at room temperature or with gentle heating, to facilitate the nucleophilic substitution of the chlorine atom by the amine.

-

The resulting adrenalone is then isolated.

-

Step 3: Reduction of the Ketone

The final step involves the reduction of the ketone group of adrenalone to a secondary alcohol, yielding epinephrine. Early methods for this reduction were often catalytic hydrogenations.

-

Reactants: Adrenalone, Hydrogen gas

-

Catalyst: Palladium or platinum-based catalysts

-

Procedure:

-

Adrenalone is dissolved in a suitable solvent.

-

The catalyst is added to the solution.

-

The mixture is subjected to hydrogenation under pressure.

-

Upon completion of the reaction, the catalyst is filtered off, and epinephrine is isolated from the solution.

-

This multi-step synthesis, while foundational, presented challenges in terms of yield and purification. However, it provided a crucial framework for medicinal chemists to create a diverse array of phenylethanolamine derivatives by modifying the aromatic ring, the ethanolamine side chain, and the amine substituent.

Unraveling the Adrenergic System: The Discovery of Receptors

The physiological effects of epinephrine were complex and often contradictory, leading to a period of intense investigation. The pioneering work of Sir Henry Dale and Raymond Ahlquist was instrumental in deciphering this complexity and establishing the concept of adrenergic receptors.

Dale's Landmark Experiments: The "Adrenaline Reversal"

In the early 1900s, Sir Henry Dale conducted a series of experiments using extracts from the ergot fungus.[2][6] He observed that while adrenaline typically caused a rise in blood pressure (vasoconstriction), in animals pre-treated with ergot extract, the same dose of adrenaline produced a fall in blood pressure (vasodilation). This phenomenon, known as "adrenaline reversal," provided the first evidence that adrenaline could elicit opposing effects, suggesting the existence of different "receptive substances" in the body.[6]

Ahlquist's Postulate: The Birth of α and β Receptors

Building upon Dale's observations, Raymond Ahlquist, in his seminal 1948 paper, proposed a revolutionary concept.[7][8][9][10][11] He systematically studied the effects of a series of six sympathomimetic amines, including epinephrine, norepinephrine, and isoproterenol, on various tissues.[7][12] He noted that the rank order of potency of these amines differed depending on the tissue and the response being measured.[10]

Based on these distinct potency orders, Ahlquist postulated the existence of two major types of adrenergic receptors, which he termed alpha (α) and beta (β) adrenoceptors.[8][9][11] He proposed that α-receptors were primarily associated with excitatory responses, such as vasoconstriction, while β-receptors were largely responsible for inhibitory responses, like vasodilation and bronchodilation, as well as cardiac stimulation. This elegant and insightful classification brought order to a chaotic field and laid the foundation for the rational design of selective adrenergic drugs.

The Pharmacological Evolution: From Non-Selective Agonists to Targeted Therapeutics

Ahlquist's dual receptor theory opened the floodgates for the development of a new generation of drugs with enhanced selectivity and therapeutic utility. The focus shifted from broad-acting compounds like epinephrine to molecules that could selectively target α or β receptors, and later, their subtypes.

The Rise of β-Blockers: A Revolution in Cardiovascular Medicine

The discovery of β-receptors in the heart led to the hypothesis that blocking these receptors could be beneficial in conditions like angina and hypertension. In the 1960s, Sir James Black and his team at Imperial Chemical Industries (ICI) embarked on a mission to develop such a drug. Their work culminated in the synthesis of the first clinically useful β-blocker, propranolol.[13][14][15] This non-selective β-blocker, which antagonized both β1 and β2 receptors, proved to be a groundbreaking treatment for a range of cardiovascular diseases.[6][16][17]

The success of propranolol spurred further research, leading to the development of "cardioselective" β1-blockers, such as atenolol and metoprolol. These drugs offered the advantage of blocking the cardiac β1-receptors with less effect on the β2-receptors in the lungs, making them safer for patients with asthma. The evolution of β-blockers continued with the introduction of third-generation agents that possessed additional vasodilating properties, further enhancing their therapeutic profile.[17]

The Development of Selective β2-Agonists for Asthma

The identification of β2-receptors as the primary mediators of bronchodilation provided a clear target for the development of improved asthma therapies.[1] The non-selective β-agonist isoproterenol was initially used, but its cardiac side effects, mediated by β1-receptors, were a significant drawback.[18]

In the late 1960s, the first selective β2-agonist, salbutamol (albuterol), was synthesized.[19] This marked a major advancement in asthma treatment, providing rapid bronchodilation with significantly fewer cardiovascular side effects. The development of long-acting β2-agonists (LABAs), such as salmeterol and formoterol, further improved asthma management by providing sustained bronchodilation and better symptom control.[12][18]

Structure-Activity Relationships: Designing for Selectivity and Potency

The development of selective adrenergic agents was guided by a growing understanding of the structure-activity relationships (SAR) of phenylethanolamine derivatives. Medicinal chemists systematically modified the phenylethanolamine scaffold to optimize affinity and selectivity for different adrenoceptor subtypes.

| Compound | Receptor Selectivity | Key Structural Features |

| Epinephrine | Non-selective α and β agonist | Catechol (3,4-dihydroxy) ring, N-methyl group. |

| Norepinephrine | α and β1 agonist (less potent at β2) | Catechol ring, primary amine.[20] |

| Isoproterenol | Non-selective β agonist | Catechol ring, N-isopropyl group.[1] |

| Phenylephrine | α1 agonist | Single hydroxyl group on the phenyl ring. |

| Salbutamol | Selective β2 agonist | Modified catechol ring (saligenin), N-tert-butyl group.[19] |

| Propranolol | Non-selective β antagonist | Naphthyloxypropanolamine structure.[13] |

| Atenolol | Selective β1 antagonist | Phenyl ether with a cardioselective side chain. |

Key SAR Principles:

-

The Amine Substituent: The size of the alkyl group on the nitrogen atom is a critical determinant of β-receptor selectivity. Larger substituents, such as isopropyl and tert-butyl, favor β-receptor activity over α-receptor activity.

-

The Aromatic Ring Hydroxyls: The presence and position of hydroxyl groups on the phenyl ring are crucial for receptor affinity. The 3,4-dihydroxy (catechol) moiety is essential for high potency at both α and β receptors. Modification of this group, as seen in salbutamol, can confer β2-selectivity and resistance to metabolic degradation.

-

The Ethanolamine Side Chain: The hydroxyl group on the β-carbon of the ethanolamine side chain is important for receptor binding. The stereochemistry at this carbon is also critical, with the (R)-enantiomer being the more active isomer.

Adrenergic Signaling Pathways: The Molecular Mechanisms of Action

Phenylethanolamine derivatives exert their effects by binding to adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[21][22] The binding of an agonist to its receptor initiates a cascade of intracellular events that ultimately leads to a physiological response.

α-Adrenergic Receptor Signaling

-

α1-Adrenoceptors: These receptors are coupled to Gq proteins.[22] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The increased intracellular calcium and PKC activation lead to smooth muscle contraction.[15]

-

α2-Adrenoceptors: These receptors are coupled to Gi proteins.[22] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the nervous system, activation of presynaptic α2-receptors inhibits the release of norepinephrine, serving as a negative feedback mechanism.

β-Adrenergic Receptor Signaling

All three subtypes of β-adrenoceptors (β1, β2, and β3) are primarily coupled to Gs proteins.[22] Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[23] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit the final physiological response. For example, in cardiac muscle, PKA phosphorylation of calcium channels leads to increased heart rate and contractility. In bronchial smooth muscle, PKA-mediated phosphorylation leads to muscle relaxation and bronchodilation.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 11. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Comparison of the binding affinity of some newly synthesized phenylethanolamine and phenoxypropanolamine compounds at recombinant human beta- and alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. blocksandarrows.com [blocksandarrows.com]

- 17. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A study of the adrenotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 21. Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Reactivity of the Amino Alcohol Functional Group

Abstract